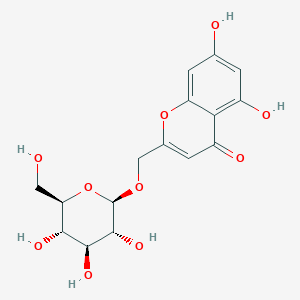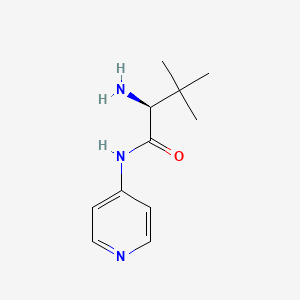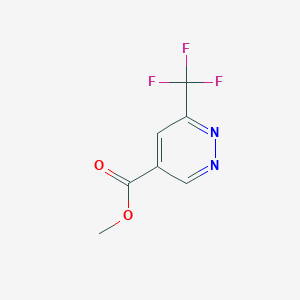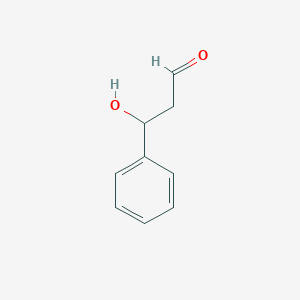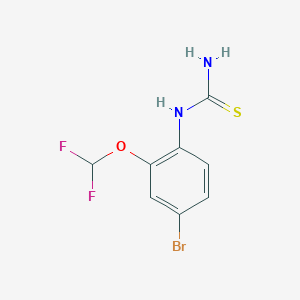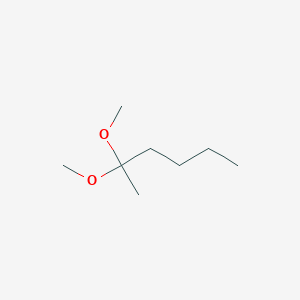
2,2-Dimethoxyhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyhexane is an organic compound with the molecular formula C8H18O2. It is a derivative of hexane where two methoxy groups (-OCH3) are attached to the second carbon atom of the hexane chain. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyhexane can be synthesized through several methods, including the Williamson ether synthesis. In this method, 2-bromohexane reacts with sodium methoxide (NaOCH3) to form this compound. The reaction typically occurs under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethoxyhexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize this compound to produce ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or tosylates, under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted hexanes.
Scientific Research Applications
2,2-Dimethoxyhexane is widely used in scientific research due to its versatility and unique properties. It is employed in organic synthesis, as a solvent, and in the development of new chemical processes. In biology, it is used as a reagent in various biochemical assays. In medicine, it serves as a precursor for the synthesis of pharmaceuticals. In industry, it is utilized in the production of polymers and other chemical products.
Mechanism of Action
2,2-Dimethoxyhexane is similar to other compounds such as 2,2-dimethylhexane and various ethers. its unique structure and properties set it apart from these compounds. For example, 2,2-dimethylhexane lacks the methoxy groups, which significantly affects its reactivity and applications.
Comparison with Similar Compounds
2,2-Dimethylhexane
Diethyl ether
Methyl tert-butyl ether (MTBE)
Ethyl tert-butyl ether (ETBE)
Properties
CAS No. |
98944-43-5 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2-dimethoxyhexane |
InChI |
InChI=1S/C8H18O2/c1-5-6-7-8(2,9-3)10-4/h5-7H2,1-4H3 |
InChI Key |
ODSPNHGNZACTDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

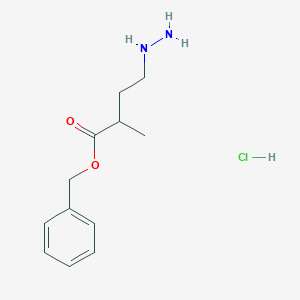
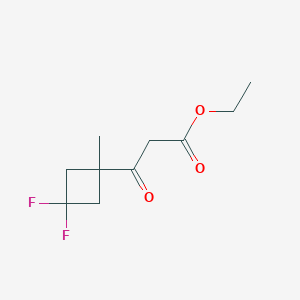
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
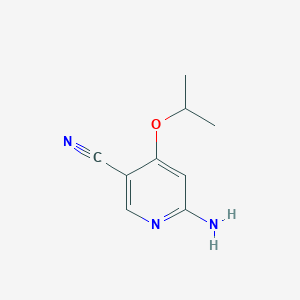
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

